

Application Note: Quantitative Lipid Extraction from Tissues Using Tripentadecanoin-d5 Internal Standard

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Compound of Interest

Compound Name: Tripentadecanoin-d5

Cat. No.: B15557102

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Introduction

Accurate quantification of lipids from biological tissues is a cornerstone of lipidomics research, crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. The complexity of the lipidome and the potential for variability during sample preparation necessitate the use of robust extraction protocols and appropriate internal standards. This application note provides a detailed protocol for the extraction of total lipids from various tissues using a modified Folch or methyl-tert-butyl ether (MTBE) method, incorporating **Tripentadecanoin-d5** (T15:0-d5) as an internal standard for accurate quantification by mass spectrometry.

Stable isotope-labeled internal standards, such as **Tripentadecanoin-d5**, are ideal for lipidomics as they closely mimic the chemical and physical properties of the target analytes, compensating for variations in extraction efficiency, ionization, and system drift.^{[1][2][3]} The addition of the internal standard at the initial stage of sample preparation ensures that it undergoes the same processing as the endogenous lipids, leading to reliable and reproducible quantification.^{[1][4]}

This document is intended for researchers, scientists, and drug development professionals engaged in lipid analysis from biological matrices.

Data Presentation

The following table represents typical quantitative data obtained from the analysis of various mouse tissues using the described protocol with **Tripentadecanoin-d5** as an internal standard. The values are presented as micrograms of total fatty acids per milligram of wet tissue weight.

Tissue Type	Mean Total Fatty Acid Concentration (µg/mg)	Standard Deviation
Liver	15.2	1.8
Brain	10.5	1.2
Adipose	85.7	9.3
Muscle	5.4	0.7
Heart	8.9	1.1

This table provides illustrative data. Actual concentrations will vary depending on the specific animal model, diet, and experimental conditions.

Experimental Protocols

Two primary methods for lipid extraction are detailed below: a modified Folch method and an MTBE-based method. The choice of method may depend on the specific tissue type and downstream analytical requirements.^{[5][6]} For instance, the Folch method is generally considered robust for a wide range of tissues, while the MTBE method offers advantages in terms of reduced toxicity and a cleaner lipid phase separation.^[7]

Protocol 1: Modified Folch Lipid Extraction

This protocol is a modification of the classic Folch method, incorporating the **Tripentadecanoin-d5** internal standard.^{[8][9]}

Materials:

- Tissue sample (fresh or frozen)
- Tripentadecanoin-d5** internal standard solution (e.g., 1 mg/mL in chloroform)

- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution (or 0.88% KCl)
- Homogenizer (e.g., bead beater or Dounce homogenizer)
- Glass centrifuge tubes with PTFE-lined caps
- Centrifuge
- Nitrogen gas stream evaporator
- Autosampler vials for analysis

Procedure:

- Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled homogenization tube containing ceramic or steel beads.[\[5\]](#)
- Internal Standard Spiking: Add a known amount of **Tripentadecanoin-d5** internal standard solution directly to the tissue in the homogenization tube. The amount should be optimized based on the expected lipid content of the tissue and the sensitivity of the mass spectrometer.
- Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube. Homogenize the tissue thoroughly until a uniform suspension is achieved. For tougher tissues, sonication on ice can be beneficial.[\[9\]](#)
- Extraction: Incubate the homogenate for 30 minutes at room temperature with gentle agitation.
- Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the homogenate to induce phase separation.[\[9\]](#) Vortex the mixture for 1 minute.
- Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous phase (methanol/water), a protein

disk at the interface, and a lower organic phase (chloroform) containing the lipids.[8]

- **Lipid Collection:** Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.
- **Re-extraction (Optional but Recommended):** To maximize lipid recovery, add another 1 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and collect the lower phase, pooling it with the first extract.
- **Drying:** Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
- **Reconstitution:** Reconstitute the dried lipid extract in a known volume of an appropriate solvent for your analytical platform (e.g., 200 μ L of isopropanol or a methanol/chloroform mixture).[8] Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: MTBE Lipid Extraction

This method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[7]
[10]

Materials:

- Tissue sample (fresh or frozen)
- **Tripentadecanoin-d5** internal standard solution (e.g., 1 mg/mL in methanol)
- Methyl-tert-butyl ether (MTBE) (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Homogenizer
- Glass centrifuge tubes with PTFE-lined caps
- Centrifuge

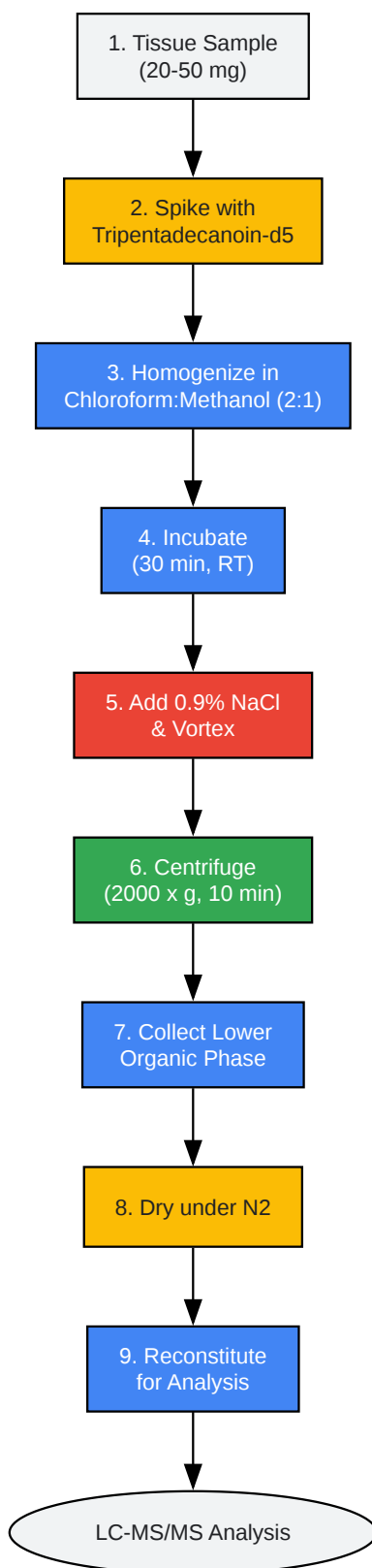
- Nitrogen gas stream evaporator
- Autosampler vials for analysis

Procedure:

- Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled homogenization tube.[\[11\]](#)
- Homogenization and Internal Standard Addition: Add 1 mL of methanol containing the known amount of **Tripentadecanoin-d5** internal standard to the tissue. Homogenize thoroughly.
- MTBE Addition: Add 3.3 mL of MTBE to the homogenate and vortex for 10 seconds.
- Extraction: Incubate the mixture for 30 minutes at room temperature on a shaker.
- Phase Separation: Add 0.8 mL of water to induce phase separation and vortex for 1 minute.[\[11\]](#)
- Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at room temperature. Two phases will form: an upper organic phase containing the lipids and a lower aqueous phase.[\[7\]](#)
- Lipid Collection: Carefully collect the upper organic phase and transfer it to a clean glass tube.
- Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analysis and transfer to an autosampler vial.

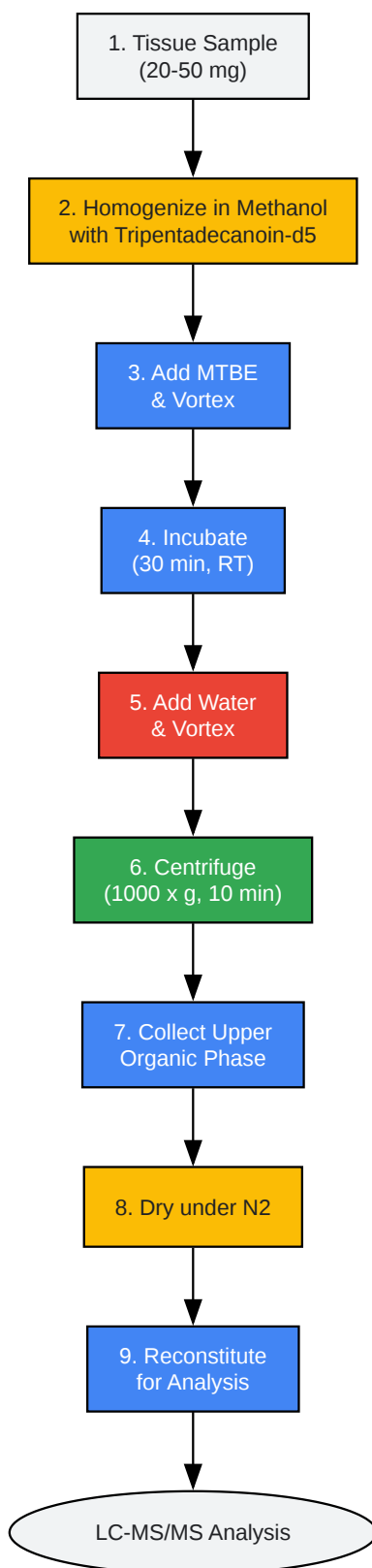
Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the described lipid extraction protocols.



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Caption: Modified Folch lipid extraction workflow.



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Caption: MTBE-based lipid extraction workflow.

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